5-(4-Butoxyphenyl)-3,5-dimethyl-2,4-imidazolidinedione
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Overview
Description
5-(4-Butoxyphenyl)-3,5-dimethyl-2,4-imidazolidinedione: is an organic compound that belongs to the class of imidazolidinediones This compound is characterized by the presence of a butoxyphenyl group attached to the imidazolidinedione core, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Butoxyphenyl)-3,5-dimethyl-2,4-imidazolidinedione typically involves the reaction of 4-butoxybenzaldehyde with dimethylurea under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imidazolidinedione ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through crystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
5-(4-Butoxyphenyl)-3,5-dimethyl-2,4-imidazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidinedione derivatives.
Substitution: The butoxyphenyl group can undergo substitution reactions with various reagents to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazolidinedione derivatives .
Scientific Research Applications
5-(4-Butoxyphenyl)-3,5-dimethyl-2,4-imidazolidinedione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 5-(4-Butoxyphenyl)-3,5-dimethyl-2,4-imidazolidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: These compounds share a similar heterocyclic structure and exhibit various biological activities.
Oxazolone Derivatives: Known for their antimicrobial and cytotoxic activities, these compounds have structural similarities with imidazolidinediones.
Butonitazene: A compound with a butoxyphenyl group, similar to 5-(4-Butoxyphenyl)-3,5-dimethyl-2,4-imidazolidinedione.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both butoxyphenyl and dimethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
134721-59-8 |
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Molecular Formula |
C15H20N2O3 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
5-(4-butoxyphenyl)-3,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H20N2O3/c1-4-5-10-20-12-8-6-11(7-9-12)15(2)13(18)17(3)14(19)16-15/h6-9H,4-5,10H2,1-3H3,(H,16,19) |
InChI Key |
BJIDSOMTNPJDOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)C)C |
solubility |
>41.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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